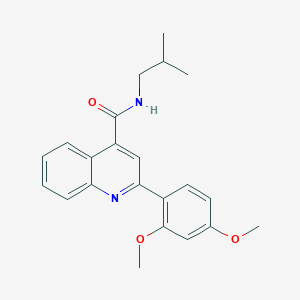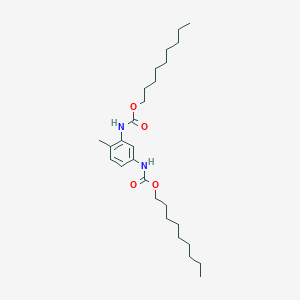![molecular formula C6H6N6O4 B14951482 3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with multiple nitrogen and nitro groups, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene typically involves multi-step organic reactions. One common method includes the reaction of dithiooxamide with ethanal in the presence of a copper (II) chelate, which acts as a template for the formation of the desired bicyclic structure . The reaction conditions often require a pH greater than 10 and the presence of specific ligands to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The nitro and diaza groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its use as a strong base and catalyst in organic synthesis.
3,5-Dinitro-1,2,4-triazole: A building block for energetic materials with high thermal stability.
Uniqueness
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[330]octa-1(8),3,6-triene stands out due to its unique bicyclic structure and the presence of multiple nitro and diaza groups
Propriétés
Formule moléculaire |
C6H6N6O4 |
|---|---|
Poids moléculaire |
226.15 g/mol |
Nom IUPAC |
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene |
InChI |
InChI=1S/C6H6N6O4/c1-3-5(11(13)14)9-8-4(2)6(12(15)16)10(9)7-3/h1-2H3 |
Clé InChI |
NNXCGAHIVURNGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2N=C(C(=[N+]2[N-]1)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)
![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)

![ethyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951452.png)
![propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951453.png)
![Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951460.png)
![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-propylacetamide (non-preferred name)](/img/structure/B14951466.png)
![[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)
![N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide](/img/structure/B14951481.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14951488.png)
![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)

